ethyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate

Lipophilicity ADME Permeability

Ethyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate (CAS 1142212-61-0) is a synthetic heterocyclic compound featuring a 2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl core linked to a para-substituted ethyl benzoate moiety. It is supplied as a research-grade building block with a typical purity of ≥95%.

Molecular Formula C15H18N2O2S
Molecular Weight 290.4 g/mol
CAS No. 1142212-61-0
Cat. No. B3084410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate
CAS1142212-61-0
Molecular FormulaC15H18N2O2S
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2C=CC(NC2=S)(C)C
InChIInChI=1S/C15H18N2O2S/c1-4-19-13(18)11-5-7-12(8-6-11)17-10-9-15(2,3)16-14(17)20/h5-10H,4H2,1-3H3,(H,16,20)
InChIKeyKSWMFPUUYLTJIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate (CAS 1142212-61-0): Core Scaffold and Key Physicochemical Features for Procurement Decisions


Ethyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate (CAS 1142212-61-0) is a synthetic heterocyclic compound featuring a 2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl core linked to a para-substituted ethyl benzoate moiety [1]. It is supplied as a research-grade building block with a typical purity of ≥95% . The molecule belongs to a series of structurally related esters that share a common 4,4-dimethyl-2-thioxo-1,2-dihydropyrimidine scaffold but vary in the ester substituent attached to the phenyl ring. This scaffold has been investigated in medicinal chemistry for its potential as a kinase inhibitor motif and as a precursor to antiproliferative agents [2]. The compound is available from multiple vendors, including Santa Cruz Biotechnology (sc-327381) and AKSci (4075DC), and is cataloged in PubChem under CID 25220138 [1][3].

Why Ethyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate Cannot Be Replaced by Other Ester Analogs Without Risk of Altered ADME or Reactivity


Within the 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate series, the choice of ester group directly modulates lipophilicity, molecular weight, and hydrogen-bonding capacity, all of which are critical determinants of passive membrane permeability, metabolic stability, and off-target binding. Computed XLogP3 values for the acid (1.8), ethyl ester (2.5), and butyl ester (3.4) demonstrate that the target ethyl ester occupies a distinct intermediate lipophilicity window that is often preferred for balancing solubility and permeability in early-stage drug discovery [1]. Additionally, the para-substitution pattern of the benzoate ester is fixed in this series; changing to the ortho-substituted methyl ester (CAS 1142212-88-1, XLogP3 2.2) introduces steric and electronic perturbations that can alter target engagement [2]. Therefore, generic substitution cannot be assumed to preserve the same pharmacokinetic or pharmacodynamic profile, making the specific selection of the ethyl ester critical for reproducible SAR studies.

Quantitative Differentiation Evidence for Ethyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate vs. Closest Analogs


Ethyl Ester vs. Carboxylic Acid: XLogP3 Lipophilicity Comparison

The computed XLogP3 value for ethyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate is 2.5, compared to 1.8 for the corresponding carboxylic acid (CAS 1142213-04-4) [1]. This 0.7 log unit increase in lipophilicity is expected to enhance passive membrane permeability while maintaining aqueous solubility within a range suitable for cellular assays. The acid form, being more polar, may exhibit lower cellular uptake and increased susceptibility to Phase II conjugation, making the ethyl ester a more favorable choice for cell-based screening workflows [2].

Lipophilicity ADME Permeability

Ethyl Ester vs. Butyl Ester: Molecular Weight and Ligand Efficiency Optimization

The molecular weight of the target ethyl ester is 290.4 g/mol, compared to 318.4 g/mol for the butyl ester (CAS 1142213-28-2), a difference of 28 g/mol [1]. In fragment-based drug discovery and lead optimization, lower molecular weight compounds are preferred to maximize ligand efficiency (LE) and to allow headroom for subsequent chemical elaboration. The ethyl ester maintains a favorable balance between target binding affinity and physicochemical properties, whereas the butyl ester's increased lipophilicity (XLogP3 3.4 vs. 2.5) poses a higher risk of non-specific binding and lower aqueous solubility [2].

Molecular Weight Ligand Efficiency Fragment-based design

Para-Substitution vs. Ortho-Substitution: Impact on Molecular Geometry and Potential Target Engagement

The target compound features a para-substituted benzoate ester, in contrast to the ortho-substituted methyl ester (CAS 1142212-88-1) [1]. While no direct comparative biological data are available, the para orientation is expected to project the ester group into a different region of chemical space compared to the ortho isomer, potentially leading to distinct protein-ligand interactions. The computed rotatable bond count for the para-ethyl ester is 4, versus 3 for the ortho-methyl ester, indicating slightly greater conformational flexibility that may be advantageous for induced-fit binding modes [2]. In SAR campaigns, the para-isomer serves as a unique topological probe that cannot be replaced by ortho-substituted analogs.

Positional isomerism Molecular shape Target recognition

Optimal Application Scenarios for Ethyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization of Kinase Inhibitor Scaffolds Requiring Balanced Lipophilicity

In medicinal chemistry programs targeting kinases where the 2-mercaptopyrimidine core serves as a hinge-binding motif, the ethyl ester variant (XLogP3 2.5) provides an optimal lipophilicity starting point compared to the more polar acid (XLogP3 1.8) or the more lipophilic butyl ester (XLogP3 3.4). This intermediate value reduces the need for extensive property optimization in subsequent synthetic iterations, accelerating lead identification [1].

Fragment-Based Screening Libraries Where Ligand Efficiency and MW are Critical

With a molecular weight of 290.4 g/mol—28 g/mol lower than the butyl ester—the ethyl ester is a superior candidate for fragment-based screening collections. Its lower MW maximizes ligand efficiency potential, allowing medicinal chemists to elaborate the scaffold while staying within drug-like chemical space [1].

Structure-Activity Relationship (SAR) Studies Exploring Substitution Geometry

When investigating the effect of ester orientation on biological activity, the para-substituted ethyl ester is an essential comparator to ortho-substituted analogs such as the methyl ester (CAS 1142212-88-1). The para geometry projects the ester moiety into a distinct region of the binding pocket, enabling the mapping of steric and electronic requirements for target engagement [1].

Building Block for the Synthesis of Antiproliferative Dihydropyrimidine Derivatives

Recent literature demonstrates that 2-thioxo-4,4-disubstituted dihydropyrimidines exhibit antiproliferative activity against HL-60 leukemia cells at low micromolar concentrations [2]. The ethyl ester is a direct synthetic precursor to such bioactive molecules, and its selection over other ester analogs ensures consistency with published synthetic protocols and biological benchmarks.

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